2-Dimethyl-4-chromanone oxime 2-Dimethyl-4-chromanone oxime
Brand Name: Vulcanchem
CAS No.: 24700-17-2
VCID: VC5383752
InChI: InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9-
SMILES: CC1(CC(=NO)C2=CC=CC=C2O1)C
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

2-Dimethyl-4-chromanone oxime

CAS No.: 24700-17-2

Cat. No.: VC5383752

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

2-Dimethyl-4-chromanone oxime - 24700-17-2

Specification

CAS No. 24700-17-2
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name (NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9-
Standard InChI Key GDPBZFJOCVCFBX-UHFFFAOYSA-N
SMILES CC1(CC(=NO)C2=CC=CC=C2O1)C

Introduction

Chemical Structure and Physicochemical Properties

2-Dimethyl-4-chromanone oxime (C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol) features a chromanone scaffold substituted with two methyl groups at the C2 position and an oxime (-NOH) functional group at C4 (Figure 1) . The oxime moiety introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets.

Key Structural Features:

  • Fused Bicyclic System: A benzene ring (Ring A) fused to a dihydropyranone ring (Ring B) .

  • Substituents:

    • Two methyl groups at C2, enhancing steric bulk and electronic effects.

    • Oxime group at C4, enabling tautomerism and participation in condensation reactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
CAS Number24700-17-2
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)
StabilityStable under ambient conditions; sensitive to strong acids/bases

NMR studies of the parent compound, 2,2-dimethyl-4-chromanone, reveal distinct shifts for the methyl groups (δ ≈ 1.40–1.50 ppm) and methylene protons (δ ≈ 2.70 ppm) . The oxime derivative’s ¹H and ¹³C NMR spectra are anticipated to show deshielding effects at C4 due to the electron-withdrawing oxime group .

Synthesis and Reaction Pathways

Primary Synthesis Method

The oxime is synthesized via nucleophilic addition of hydroxylamine to 2,2-dimethyl-4-chromanone under reflux in ethanol :

Reaction Scheme:
2,2-Dimethyl-4-chromanone + NH2OH\cdotpHClK2CO3,EtOH2-Dimethyl-4-chromanone oxime\text{2,2-Dimethyl-4-chromanone + NH}_2\text{OH·HCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{2-Dimethyl-4-chromanone oxime}

  • Conditions: Hydroxylamine hydrochloride and potassium carbonate in ethanol, refluxed for 1–4 hours .

  • Yield: High purity (>90%) after recrystallization .

Beckmann Rearrangement

The oxime undergoes Beckmann rearrangement under acidic conditions to form 2,2-dimethylbenzoxazepinones, a class of bioactive heterocycles :
OximeH+Benzoxazepinone\text{Oxime} \xrightarrow{\text{H}^+} \text{Benzoxazepinone}

  • Applications: Benzoxazepinones are intermediates in synthesizing antidepressants and antimicrobial agents .

Reduction to Amino Derivatives

Catalytic hydrogenation (Raney Ni/H₂) selectively reduces the oxime to 4-amino-2,2-dimethylchroman, a potential pharmacophore :
OximeRaney Ni, H24-Aminochroman\text{Oxime} \xrightarrow{\text{Raney Ni, H}_2} \text{4-Aminochroman}

  • Selectivity: Avoids competing formation of benzoxazepines observed with LiAlH₄ .

CompoundActivity (IC₅₀ or MIC)Target Organism/Cell Line
2-Dimethyl-4-chromanoneModerate antioxidantDPPH assay
4-AminochromanAntitubercular (MIC: 12.5 μg/mL)Mycobacterium tuberculosis
Oxime derivative 6aAntibacterial (MIC: 12.5 μg/mL)Staphylococcus aureus

Applications in Drug Discovery and Synthesis

Pharmaceutical Intermediates

  • Benzoxazepinones: Antidepressant DSP-1053 and anti-HIV agents .

  • 4-Aminochromans: Potassium channel openers for cardiovascular diseases .

Material Science

  • Coordination Polymers: Oximes act as ligands for metal-organic frameworks (MOFs) .

Future Research Directions

  • Mechanistic Studies: Elucidate the oxime’s role in biological systems (e.g., ROS scavenging, enzyme inhibition) .

  • Structural Optimization: Introduce electron-withdrawing groups at C5/C7 to enhance bioactivity .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models .

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